

# An In-depth Technical Guide to 4-Vinylaniline

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## Compound of Interest

Compound Name: 4-Vinylaniline

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This technical guide provides a comprehensive overview of **4-vinylaniline**, a versatile bifunctional monomer with significant applications in materials science and polymer chemistry. This document details its chemical identity, physicochemical properties, key experimental protocols for its synthesis and polymerization, and illustrates relevant experimental workflows.

## Chemical Identity: IUPAC Name and Synonyms

The compound with the common name **4-vinylaniline** is systematically named under IUPAC nomenclature as 4-ethenylaniline.<sup>[1][2]</sup> It is a molecule that incorporates both a vinyl group and an amino group attached to a benzene ring, making it a valuable building block for a variety of functional polymers.

Due to its dual functionality, **4-vinylaniline** is known by several synonyms in the scientific literature and commercial catalogues. These include:

- 4-Aminostyrene<sup>[2][3][4]</sup>
- p-Aminostyrene<sup>[1][2]</sup>
- 4-Ethenylaniline<sup>[2][5]</sup>
- Benzenamine, 4-ethenyl-<sup>[1][2][6]</sup>
- p-Vinylaniline<sup>[1][7]</sup>

- Styrene-4-amine[8]

## Physicochemical Properties

**4-Vinyylaniline** is a liquid or low melting solid at room temperature, with a color that can range from yellow to red.[9] Its key quantitative properties are summarized in the table below for easy reference and comparison.

Property	Value	Reference(s)
Molecular Formula	C <sub>8</sub> H <sub>9</sub> N	[6][9]
Molecular Weight	119.16 g/mol	[4][9]
Melting Point	23-24 °C	[2][9]
Boiling Point	213-214 °C (at 760 mmHg) 98-100 °C (at 4 mmHg)	[2][3][9]
Density	1.017 g/mL at 25 °C	[3][9]
Refractive Index (n <sub>20/D</sub> )	1.626	[3][9]
Flash Point	98.9 °C (210.0 °F) - closed cup	[3]
Storage Temperature	2-8°C	[3][9]
CAS Number	1520-21-4	[6][9]

## Experimental Protocols

This section provides detailed methodologies for the synthesis of **4-vinyylaniline** and a representative protocol for its polymerization.

A common laboratory-scale synthesis of **4-vinyylaniline** involves the dehydration of 4-aminophenylethanol.

Materials:

- 4-Aminophenylethanol

- Potassium hydroxide (KOH)
- Ether (anhydrous)
- Dry ice-acetone bath
- Nitrogen gas source

Procedure:

- In a reaction vessel suitable for heating under reduced pressure, combine 9.2 g of 4-aminophenylethanol with 8.8 g of potassium hydroxide.
- Establish a nitrogen atmosphere and reduce the pressure to approximately 6 mm Hg.
- Heat the mixture directly with the flame of a Bunsen burner. The product will distill from the reaction mixture.
- Collect the distilled product in a receiving flask cooled with a dry ice-acetone bath.
- Extract the collected distillate with anhydrous ether.
- Dry the ether extract over solid KOH pellets and then filter the solution.
- Evaporate the ether from the filtrate under reduced pressure to yield **4-vinylaniline** (approximately 6.4 g).[3]
- Characterize the final product using infrared (IR) and nuclear magnetic resonance (NMR) spectroscopy to confirm its identity and purity.

**4-Vinylaniline** can be polymerized through various methods, including radical, cationic, or oxidative polymerization, to form poly(**4-vinylaniline**) or P4VA. The following is a representative protocol for its free-radical polymerization.

Materials:

- **4-Vinylaniline** (stabilizer may need to be removed prior to use)

- Azobisisobutyronitrile (AIBN) or Benzoyl Peroxide (initiator)
- Anhydrous toluene (solvent)
- Methanol (non-solvent for precipitation)
- Schlenk flask or similar reaction vessel
- Inert atmosphere (Nitrogen or Argon)

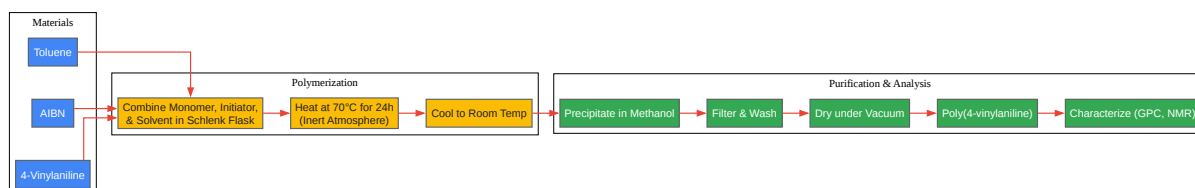
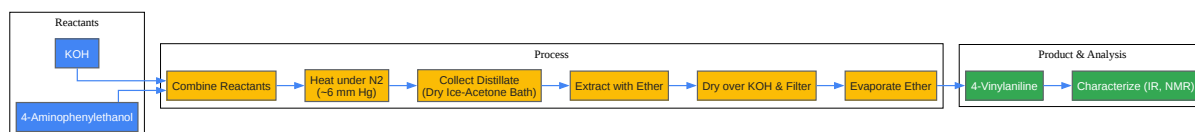
Procedure:

- Assemble the reaction glassware and ensure it is moisture-free by flame-drying under vacuum and backfilling with an inert gas (e.g., Argon).
- To the Schlenk flask, add 5.0 g of **4-vinylaniline** and 10 mL of anhydrous toluene under an inert atmosphere.
- In a separate vial, dissolve a molar equivalent of 1 mol% of AIBN initiator relative to the monomer in a small amount of anhydrous toluene.
- Add the AIBN solution to the monomer solution in the Schlenk flask.
- Place the flask in a preheated oil bath at 70°C and stir the reaction mixture for 24 hours.
- After the polymerization period, cool the reaction to room temperature. The solution will likely be viscous.
- Precipitate the polymer by slowly adding the reaction mixture to a beaker containing approximately 200 mL of vigorously stirring methanol.
- Collect the precipitated white polymer by filtration.
- Wash the polymer with fresh methanol to remove any unreacted monomer and initiator residues.
- Dry the poly(**4-vinylaniline**) in a vacuum oven at 50°C to a constant weight.

- Characterize the resulting polymer for its molecular weight and polydispersity using Gel Permeation Chromatography (GPC) and confirm its structure via NMR spectroscopy.

## Mandatory Visualizations: Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the logical flow of the experimental protocols described above.



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